3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
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Overview
Description
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfanyl group, an oxo group, and a carbonitrile group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe oxo group is often introduced via oxidation reactions, while the carbonitrile group can be added using cyanation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
3-Methyl-3-(methylsulfanyl)-2-oxo-1H-indole-5-carbonitrile: Similar structure but different oxidation state, influencing its chemical behavior.
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile: Positional isomer with different properties.
Uniqueness
The presence of the methylsulfanyl group in 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile imparts unique chemical properties, such as increased nucleophilicity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61394-71-6 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-methyl-3-methylsulfanyl-2-oxo-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-11(15-2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ZSDHUFGNRUBEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C#N)NC1=O)SC |
Origin of Product |
United States |
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